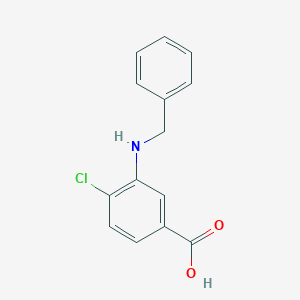![molecular formula C17H16ClNO3 B276627 3-[(4-Chlorocinnamyl)amino]-4-methoxybenzoic acid](/img/structure/B276627.png)
3-[(4-Chlorocinnamyl)amino]-4-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Chlorocinnamyl)amino]-4-methoxybenzoic acid, also known as CINPA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound has been studied extensively for its ability to modulate various biological pathways and has shown promise in treating a variety of diseases.
作用機序
The exact mechanism of action of 3-[(4-Chlorocinnamyl)amino]-4-methoxybenzoic acid is not fully understood, but it has been shown to modulate various biological pathways involved in inflammation, cancer, and fibrosis. 3-[(4-Chlorocinnamyl)amino]-4-methoxybenzoic acid has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, 3-[(4-Chlorocinnamyl)amino]-4-methoxybenzoic acid has been shown to activate the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
3-[(4-Chlorocinnamyl)amino]-4-methoxybenzoic acid has been shown to have a variety of biochemical and physiological effects in various in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of inflammatory cells, such as macrophages. Additionally, 3-[(4-Chlorocinnamyl)amino]-4-methoxybenzoic acid has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using 3-[(4-Chlorocinnamyl)amino]-4-methoxybenzoic acid in lab experiments is that it has been shown to have a relatively low toxicity profile. Additionally, 3-[(4-Chlorocinnamyl)amino]-4-methoxybenzoic acid has been shown to be effective at low concentrations, which can be beneficial for experiments that require large quantities of the compound. One limitation of using 3-[(4-Chlorocinnamyl)amino]-4-methoxybenzoic acid in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are many potential future directions for research on 3-[(4-Chlorocinnamyl)amino]-4-methoxybenzoic acid. One area of interest is the development of 3-[(4-Chlorocinnamyl)amino]-4-methoxybenzoic acid analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of 3-[(4-Chlorocinnamyl)amino]-4-methoxybenzoic acid and to identify the specific pathways and targets that it modulates. Finally, there is potential for 3-[(4-Chlorocinnamyl)amino]-4-methoxybenzoic acid to be developed as a therapeutic agent for a variety of diseases, including cancer, fibrosis, and inflammatory disorders.
合成法
3-[(4-Chlorocinnamyl)amino]-4-methoxybenzoic acid can be synthesized through a multi-step process involving the reaction of 4-methoxybenzoic acid with 4-chlorocinnamyl chloride in the presence of a base. The resulting intermediate is then converted to the final product through a series of reactions involving reduction and oxidation.
科学的研究の応用
3-[(4-Chlorocinnamyl)amino]-4-methoxybenzoic acid has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects in various in vitro and in vivo models. Additionally, 3-[(4-Chlorocinnamyl)amino]-4-methoxybenzoic acid has been shown to modulate various biological pathways, including the Wnt/β-catenin pathway and the NF-κB pathway.
特性
分子式 |
C17H16ClNO3 |
|---|---|
分子量 |
317.8 g/mol |
IUPAC名 |
3-[[(E)-3-(4-chlorophenyl)prop-2-enyl]amino]-4-methoxybenzoic acid |
InChI |
InChI=1S/C17H16ClNO3/c1-22-16-9-6-13(17(20)21)11-15(16)19-10-2-3-12-4-7-14(18)8-5-12/h2-9,11,19H,10H2,1H3,(H,20,21)/b3-2+ |
InChIキー |
BGYPAGUUJSQQSF-NSCUHMNNSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C(=O)O)NC/C=C/C2=CC=C(C=C2)Cl |
SMILES |
COC1=C(C=C(C=C1)C(=O)O)NCC=CC2=CC=C(C=C2)Cl |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)O)NCC=CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(3,4-Dimethoxybenzyl)amino]-3-methylbenzoic acid](/img/structure/B276547.png)
![3-[(3,4-Dimethoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276548.png)


![1-{[2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B276553.png)
![2-({[5-(3-Chloro-2-methylphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B276554.png)
![4-[2-({[5-(3-Chloro-2-methylphenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B276555.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B276556.png)
![1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B276557.png)
![N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B276562.png)
![4-Methyl-3-{[4-(methylsulfanyl)benzyl]amino}benzoic acid](/img/structure/B276564.png)
![2-Methyl-3-[(2,3,4-trimethoxybenzyl)amino]benzoic acid](/img/structure/B276567.png)
![3-[(2,4-Dimethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276568.png)